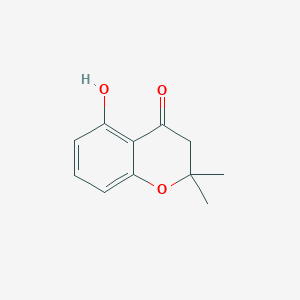

5-Hydroxy-2,2-dimethylchroman-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

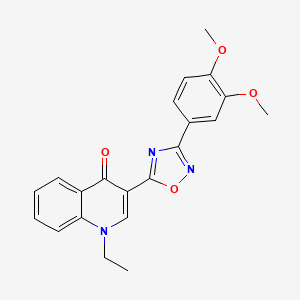

5-Hydroxy-2,2-dimethylchroman-4-one is a heterobicyclic compound that plays a significant role in medicinal chemistry as a building block for the isolation, design, and synthesis of novel lead compounds . It is structurally characterized by the fusion of a benzene nucleus (ring A) with a dihydropyran (ring B), which relates to chromane, chromene, chromone, and chromenone . The absence of a double bond between C-2 and C-3 in chromanone distinguishes it from chromone and is associated with diverse biological activities .

Molecular Structure Analysis

The molecular formula of 5-Hydroxy-2-methylchroman-4-one is CHO, with an average mass of 178.185 Da and a monoisotopic mass of 178.062988 Da . The structure of chroman-4-one is a fusion of a benzene nucleus (ring A) with a dihydropyran (ring B), which relates to chromane, chromene, chromone, and chromenone .Chemical Reactions Analysis

Chromanone or Chroman-4-one is a significant and interesting heterobicyclic compound that acts as a building block in medicinal chemistry for the isolation, design, and synthesis of novel lead compounds . The absence of a double bond in chromanone between C-2 and C-3 shows a minor difference from chromone but exhibits significant variations in biological activities .Physical And Chemical Properties Analysis

The 5-Hydroxy-2-methylchroman-4-one has a molecular formula of CHO, with an average mass of 178.185 Da and a monoisotopic mass of 178.062988 Da . The structure of chroman-4-one is a fusion of a benzene nucleus (ring A) with a dihydropyran (ring B), which relates to chromane, chromene, chromone, and chromenone .科学的研究の応用

Synthesis and Structural Analysis

- The formation of 2,2-dimethylchroman-4-ones, including 5-Hydroxy-2,2-dimethylchroman-4-one, has been studied both experimentally and theoretically. This research provides insights into the structural formation of these compounds and their potential as cannabinoid receptor ligands (Morales et al., 2013).

Photophysics and Photochemistry

- In the context of photophysics and photochemistry, studies have shown that intramolecular hydrogen bonding plays a significant role in the behavior of certain GFP chromophore analogs, potentially including this compound (Cui, Lan, & Thiel, 2012).

Chemical-Epigenetic Modification in Fungi

- The chemical-epigenetic culture of Aspergillus terreus has led to the isolation of new compounds related to 2,2-dimethylchroman-4-ones. This area of study explores the enrichment of chemodiversity in fungal products, highlighting the potential of compounds like this compound in various applications (Sun et al., 2018).

Structural Characterization of Derivatives

- Structural characterization of chalcone derivatives, including those related to 2,2-dimethylchroman-4-ones, has been conducted, providing valuable insights into their conformation and intramolecular interactions (Ahmad et al., 2011).

Synthesis of Natural Metabolites

- The synthesis of natural metabolites such as Lactarochromal from 6-Amino-2,2-dimethylchroman-4-one demonstrates the relevance of these compounds in understanding and replicating biologically significant molecules (Kamat, Asolkar, & Kirtany, 2013).

作用機序

Target of Action

5-Hydroxy-2,2-dimethylchroman-4-one, a derivative of chroman-4-one, is known to interact with various biological targets. Chroman-4-one analogs have shown significant inhibition against Trypanosoma brucei and Leishmania infantum by targeting pteridine reductase-1 . These targets play crucial roles in the life cycle of these parasites, making them potential therapeutic targets.

Mode of Action

The compound interacts with its targets, leading to a series of biochemical changesChroman-4-one derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, and antiviral effects .

Biochemical Pathways

Chroman-4-one derivatives are known to influence various biochemical pathways due to their diverse biological activities . For instance, they can act as tumor necrosis factor-α (TNF-α) inhibitors , affecting the inflammatory response pathway .

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy

Result of Action

The molecular and cellular effects of this compound’s action depend on its targets and mode of action. Given its potential antiparasitic activity, it may lead to the death of parasites like T. brucei and L. infantum . Additionally, its potential anti-inflammatory activity could result in the reduction of inflammation .

将来の方向性

特性

IUPAC Name |

5-hydroxy-2,2-dimethyl-3H-chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-11(2)6-8(13)10-7(12)4-3-5-9(10)14-11/h3-5,12H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POORELMNAOVPQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C2=C(C=CC=C2O1)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-2-(1,3-benzodioxol-5-yl)-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]ethenesulfonamide](/img/structure/B2797783.png)

![Cyclopropanecarboxylic acid, 2-[(4R)-1-[(4-methoxyphenyl)methyl]-2,5-dioxo-4-(9H-xanthen-9-ylmethyl)-4-imidazolidinyl]-, 4-methoxyphenyl ester, (1S,2S)-](/img/structure/B2797784.png)

![2-methoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B2797789.png)

![5-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2797792.png)

![N-(4-isopropylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2797794.png)

![[1-(6-Chloroquinazolin-4-yl)piperidin-3-yl]methanol](/img/structure/B2797797.png)

![N-(quinolin-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2797801.png)